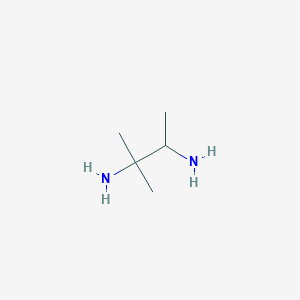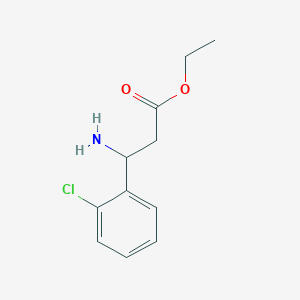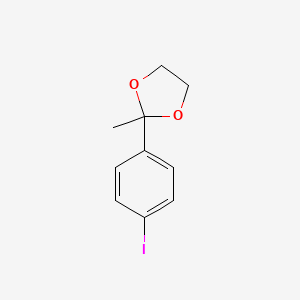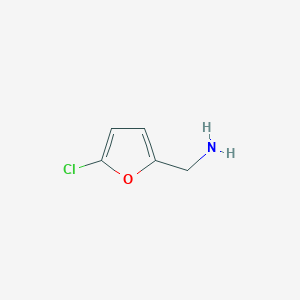![molecular formula C9H13NO B3252223 1-[4-(Aminomethyl)phenyl]ethan-1-ol CAS No. 214759-42-9](/img/structure/B3252223.png)
1-[4-(Aminomethyl)phenyl]ethan-1-ol
Overview
Description
“1-[4-(Aminomethyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is used in proteomics research . The compound is also known by its IUPAC name, 2-[4-(aminomethyl)phenyl]ethanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . to 98% . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Enantioselective Catalysis
A study by Asami et al. (2015) discusses the use of a compound related to 1-[4-(Aminomethyl)phenyl]ethan-1-ol in enantioselective catalysis. Specifically, it was used as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde, resulting in the production of chiral secondary alcohols with high enantioselectivity. This highlights the compound's relevance in asymmetric synthesis, which is a key area in the production of pharmaceuticals and fine chemicals (Asami et al., 2015).
DNA Interaction and Potential Drug Candidates
Kurt et al. (2020) explored the synthesis of a Schiff base ligand derived from this compound and its complexes. The study investigated the DNA binding properties of the ligand and its metal complexes. The results suggested potential drug candidate properties due to their DNA binding activity, particularly in the presence of H2O2 (Kurt et al., 2020).
Biological Activity
Gasparyan et al. (2015) demonstrated the biological activity of compounds derived from this compound. The compounds synthesized showed efficient inhibition of adenosine deaminase (ADA), a key enzyme in purine metabolism. This finding is significant in the context of drug development, especially for conditions related to purine metabolism (Gasparyan et al., 2015).
Synthesis of Chiral Smectic Mesogenes
Kula et al. (2010) conducted research on the synthesis of new chiral smectic mesogenes using a compound structurally related to this compound. This research contributes to the field of liquid crystal displays and other applications where chiral smectic mesogenes are crucial (Kula et al., 2010).
Antitumor Activity
Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols derived from this compound and their dihydrochlorides. They studied the effect of these compounds on tumor DNA methylation processes in vitro, providing insights into their potential use in cancer treatment (Hakobyan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYBTSTPIEMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214759-42-9 | |
| Record name | 1-[4-(aminomethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
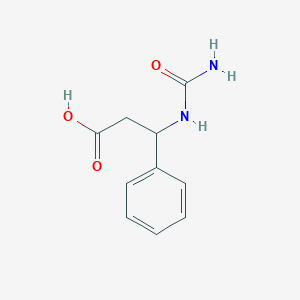
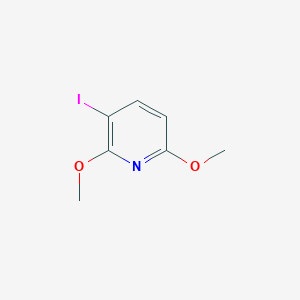
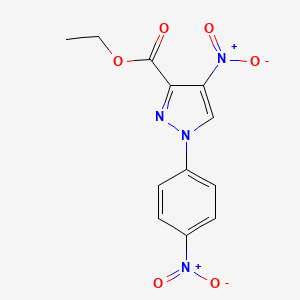
![3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-](/img/structure/B3252184.png)

